4-Methoxybut-2-en-1-ol
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Overview
Description
4-Methoxybut-2-en-1-ol is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a methoxy group (-OCH3) attached to a butenol structure, which includes a double bond and a hydroxyl group (-OH).
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybut-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxy-2-butenal with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an alcohol solvent like methanol or ethanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methoxy-2-butenal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then separated and purified using standard industrial techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybut-2-enal using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4-methoxybutanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-methoxybut-2-en-1-yl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 4-Methoxybut-2-enal
Reduction: 4-Methoxybutanol
Substitution: 4-Methoxybut-2-en-1-yl chloride
Scientific Research Applications
4-Methoxybut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxybut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Methoxybut-2-en-1-ol can be compared with other similar compounds, such as:
4-Methoxybutanol: Similar structure but lacks the double bond.
4-Methoxybut-2-yn-1-ol: Contains a triple bond instead of a double bond.
4-Methoxybut-2-enal: Contains an aldehyde group instead of a hydroxyl group.
The uniqueness of this compound lies in its combination of a methoxy group, a double bond, and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C5H10O2 |
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Molecular Weight |
102.13 g/mol |
IUPAC Name |
(E)-4-methoxybut-2-en-1-ol |
InChI |
InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI Key |
JWAVFTBBSAZCCU-NSCUHMNNSA-N |
Isomeric SMILES |
COC/C=C/CO |
Canonical SMILES |
COCC=CCO |
Origin of Product |
United States |
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